![molecular formula C7H7N3O B12327669 7H-Pyrrolo[2,3-c]pyridin-7-one, 3-amino-1,6-dihydro-](/img/structure/B12327669.png)
7H-Pyrrolo[2,3-c]pyridin-7-one, 3-amino-1,6-dihydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7H-Pyrrolo[2,3-c]pyridin-7-one, 3-amino-1,6-dihydro- is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7H-Pyrrolo[2,3-c]pyridin-7-one, 3-amino-1,6-dihydro- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of pyrrole and pyridine derivatives, which undergo cyclization reactions facilitated by catalysts such as palladium or copper. The reaction conditions often involve elevated temperatures and inert atmospheres to ensure the desired product formation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound, where various nucleophiles can replace hydrogen atoms on the pyrrole or pyridine rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated ring systems.
科学的研究の応用
7H-Pyrrolo[2,3-c]pyridin-7-one, 3-amino-1,6-dihydro- has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and is used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored as a lead compound in drug discovery programs targeting various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 7H-Pyrrolo[2,3-c]pyridin-7-one, 3-amino-1,6-dihydro- involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interfere with DNA replication processes, thereby exerting its therapeutic effects.
類似化合物との比較
- 7H-Pyrrolo[2,3-c]pyridin-7-one, 4-[3-(2,4-difluorophenoxy)-6-[(dimethyloxido-λ4-sulfanylidene)amino]-2-pyridinyl]-1,6-dihydro-6-methyl-
- 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one
Uniqueness: 7H-Pyrrolo[2,3-c]pyridin-7-one, 3-amino-1,6-dihydro- is unique due to its specific ring structure and the presence of an amino group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable scaffold in drug discovery.
This detailed article provides a comprehensive overview of 7H-Pyrrolo[2,3-c]pyridin-7-one, 3-amino-1,6-dihydro-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C7H7N3O |
|---|---|
分子量 |
149.15 g/mol |
IUPAC名 |
3-amino-6,7a-dihydropyrrolo[2,3-c]pyridin-7-one |
InChI |
InChI=1S/C7H7N3O/c8-5-3-10-6-4(5)1-2-9-7(6)11/h1-3,6H,8H2,(H,9,11) |
InChIキー |
MAIRTMUWGXUTSD-UHFFFAOYSA-N |
正規SMILES |
C1=CNC(=O)C2C1=C(C=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



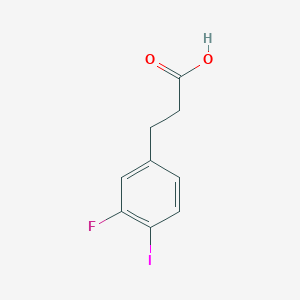
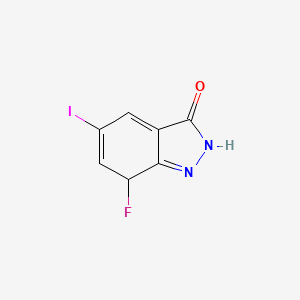
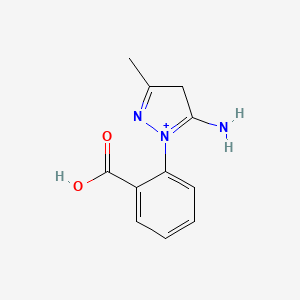
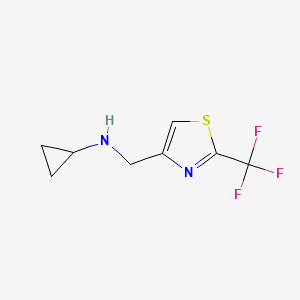
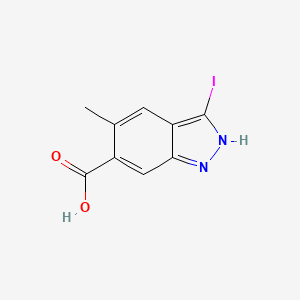
![acetic acid;(NE)-N-[2-(hydroxyamino)cyclohexylidene]hydroxylamine](/img/structure/B12327635.png)

![Acetamide, 2,2-dichloro-N-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-](/img/structure/B12327645.png)
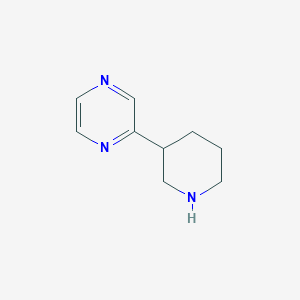
![(Z)-N-[2-amino-1-(3,4-dimethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B12327660.png)
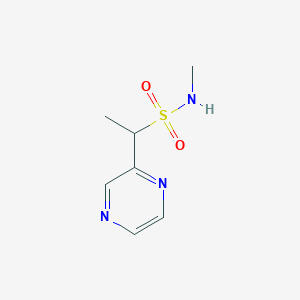
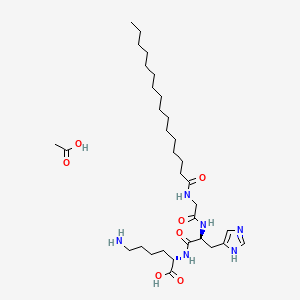
![L-Glutamic acid,N-[4-[[(2-amino-5-formyl-3,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-,sodium salt (1:1)](/img/structure/B12327677.png)
